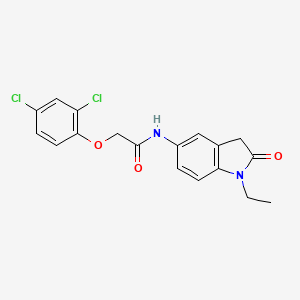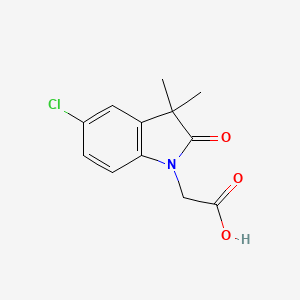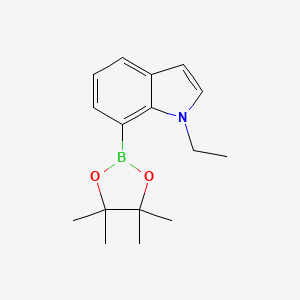
6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 18073-21-7 . It has a molecular weight of 302.17 and its IUPAC name is this compound . The compound is a light-green to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a light-green to brown solid . It has a molecular weight of 302.17 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Electroluminescent Material Development
6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde has been utilized in the synthesis of carbazole dimers, which show potential as electroluminescent materials. These compounds exhibit fluorescence in the blue to yellow region and are thermally stable, making them suitable for use in electroluminescent devices (Chen, Lin, & Yeh, 2006).
Antiproliferative Activity Against Cancer
A series of carbazole-based α-aminophosphonates synthesized from 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde demonstrated significant antiproliferative activity against various cancer cell lines. This highlights its potential use in cancer research and treatment (Mungara, Park, & Lee, 2012).
Synthesis of Near-Infrared Fluorescent Probes
In the development of near-infrared fluorescent probes, 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde was synthesized and used in the creation of a novel carbazole borate ester with indole. These probes have potential applications in various scientific fields due to their fluorescent properties (You-min, 2014).
Antibacterial Agent Development
Research into chalcone and its polycyclic heterocyclic analogues, synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde, has shown promising antibacterial properties. This makes it a potential candidate for developing new antibacterial agents (Khan et al., 2019).
Optical Property Investigation for Photopolymerization
Carbazole-based dyes containing 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde have been synthesized and studied for their optical properties. These compounds show potential for application in photopolymerization processes (Abro et al., 2017).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
Carbazole derivatives have been studied for their potential utility as pharmaceutically active compounds . They have also been used in cancer therapy . Therefore, future research could focus on exploring the potential applications of “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” in these areas.
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is the G protein-coupled receptor known as GPR30 or GPER . This receptor is known to mediate estrogen signals .
Mode of Action
The compound interacts with its target, the GPER receptor, and activates the GPER-mediated transduction pathway
Biochemical Pathways
The activation of the GPER-mediated transduction pathway can have various downstream effects, depending on the cellular context
Result of Action
It is known to act as a gper agonist in breast cancer cells , suggesting it may have potential therapeutic applications in this context.
Eigenschaften
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFSNATUOFWLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2854537.png)





![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854545.png)



![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)
![ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2854554.png)
![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)